Chloro(dichloromethyl)iminophosphanium
Description
Chloro(dichloromethyl)iminophosphanium is a phosphorus-nitrogen heterocyclic compound characterized by an iminophosphanium core (a cationic structure with phosphorus and nitrogen) substituted with a dichloromethyl group (-CHCl₂) and a chloro ligand. Its structure combines electrophilic phosphorus centers with electron-withdrawing chlorine substituents, influencing its reactivity and stability .
Properties
CAS No. |
89945-74-4 |
|---|---|
Molecular Formula |
CH2Cl3NP+ |
Molecular Weight |
165.36 g/mol |
IUPAC Name |
chloro-(dichloromethyl)-iminophosphanium |
InChI |
InChI=1S/CH2Cl3NP/c2-1(3)6(4)5/h1,5H/q+1 |
InChI Key |
MOBIWJIANPJFRH-UHFFFAOYSA-N |
Canonical SMILES |
C([P+](=N)Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloro(dichloromethyl)iminophosphanium typically involves the reaction of dichloromethylamine with phosphorus trichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain a pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures before being used in various applications .
Chemical Reactions Analysis
Types of Reactions
Chloro(dichloromethyl)iminophosphanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can lead to the formation of phosphine oxides, while substitution reactions can yield a wide range of substituted phosphine derivatives .
Scientific Research Applications
Chloro(dichloromethyl)iminophosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of chloro(dichloromethyl)iminophosphanium involves its interaction with various molecular targets. The compound can form complexes with metals, which can then participate in catalytic cycles. It can also interact with nucleophiles and electrophiles, leading to various chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Dichloromethyl-Substituted Aromatics
- (Dichloromethyl)benzene (CAS 98-87-3): Structure: A benzene ring with a dichloromethyl substituent. Reactivity: The electron-withdrawing -CHCl₂ group enhances electrophilic substitution reactions on the aromatic ring. Key Difference: Unlike Chloro(dichloromethyl)iminophosphanium, this compound lacks the phosphorus-nitrogen cationic core, making it less polar and less reactive in nucleophilic environments .
- 4-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazine Derivatives: Structure: A triazine ring fused with pyrazole, substituted with dichloromethyl. Bioactivity: Compounds like 3ba and 3fb exhibit cytotoxicity against cancer cell lines due to the dichloromethyl group’s role in alkylation or crosslinking DNA. Comparison: The iminophosphanium core in the target compound may confer distinct solubility or bioavailability profiles compared to triazine-based systems .
Phosphorus-Containing Analogues
- (Chloromethyl)-triphenylphosphonium Chloride (CAS 5293-84-5): Structure: A phosphonium salt with a chloromethyl (-CH₂Cl) group attached to triphenylphosphorus. Applications: Widely used as a phase-transfer catalyst or in Wittig reactions.
- Chloromethyl Chlorosulfate (CAS 49715-04-0): Structure: A chlorosulfate ester with a chloromethyl group. Reactivity: Acts as a sulfonating agent but is highly moisture-sensitive. Divergence: The iminophosphanium compound’s stability under ambient conditions may differ due to its ionic lattice structure, unlike the covalent sulfonate ester .
Electronic and Functional Group Analysis
Electron-Withdrawing Effects
- Dichloromethyl Group (-CHCl₂): Role: Enhances electrophilicity of adjacent atoms. In this compound, this group polarizes the P–N bond, increasing susceptibility to nucleophilic attack. Comparison: Similar effects are observed in halofuranones like EMX (CAS 122551-89-7), where chloro substituents amplify bioactivity via electron withdrawal .
Chloro Ligands :
Tabulated Comparison of Key Compounds
| Compound Name | CAS Number | Core Structure | Key Functional Groups | Applications/Notes |
|---|---|---|---|---|
| This compound | Not Provided | Iminophosphanium | -CHCl₂, Cl | Reactive intermediate, potential catalyst |
| (Dichloromethyl)benzene | 98-87-3 | Benzene | -CHCl₂ | Electrophilic aromatic substitution |
| (Chloromethyl)-triphenylphosphonium | 5293-84-5 | Phosphonium | -CH₂Cl | Wittig reactions, phase-transfer catalysis |
| 4-(Dichloromethyl)triazine derivatives | Not Provided | Pyrazolo-triazine | -CHCl₂ | Anticancer agents (e.g., 3ba, 3fb) |
| Chloromethyl chlorosulfate | 49715-04-0 | Chlorosulfate ester | -CH₂Cl, -SO₃Cl | Sulfonation intermediate |
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